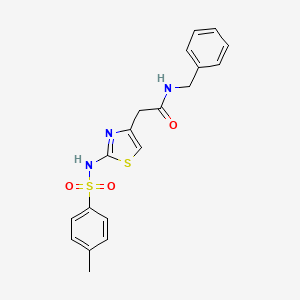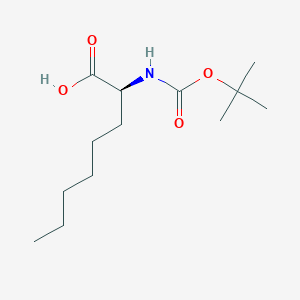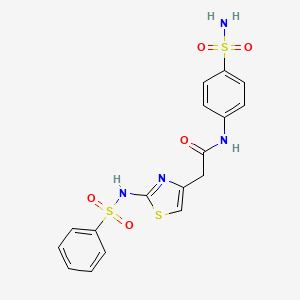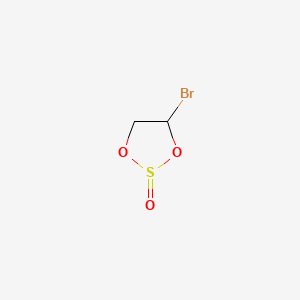![molecular formula C16H9N3O4S2 B3305073 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 922455-82-1](/img/structure/B3305073.png)
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Übersicht
Beschreibung
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a synthetic organic compound that features a unique combination of heterocycles, including benzofuran, thiazole, and nitrothiophene
Wirkmechanismus
Target of Action
Benzofuran and thiazole moieties, which are part of the compound, are known to interact with various biological targets . For instance, benzofuran derivatives have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Similarly, thiazole derivatives have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For example, some substituted benzofurans have shown significant cell growth inhibitory effects on different types of cancer cells . Thiazole derivatives, on the other hand, have been found in many potent biologically active compounds, such as antiretroviral and antineoplastic drugs .
Biochemical Pathways
For instance, benzofuran derivatives have been reported to have anti-hepatitis C virus activity . Thiazole derivatives are found in many biologically active compounds, including antimicrobial, antiretroviral, and antineoplastic drugs .
Pharmacokinetics
For instance, benzofuran and thiazole derivatives are known to have diverse pharmacological activities, indicating their ability to be absorbed and distributed in the body .
Result of Action
Benzofuran and thiazole derivatives have shown various biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that these compounds can induce significant molecular and cellular changes.
Action Environment
For instance, lifestyle and environmental changes have been associated with the occurrence of cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide typically involves the construction of the benzofuran, thiazole, and nitrothiophene moieties followed by their coupling. A common synthetic route includes:
Formation of Benzofuran: : Starting from a suitable phenol derivative, the benzofuran core can be synthesized via a cyclization reaction.
Thiazole Synthesis: : Thiazoles are often prepared by the condensation of thioamides with α-haloketones.
Nitrothiophene Construction: : This can be achieved through nitration of thiophene under controlled conditions.
After the formation of these core structures, a series of coupling reactions and purification steps such as crystallization or chromatography are employed to obtain the final compound.
Industrial Production Methods
Industrial production of this compound would require scalable and cost-effective methods. This includes optimizing reaction conditions like temperature, pressure, and solvent usage to maximize yield and purity while minimizing waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide undergoes several types of chemical reactions:
Oxidation: : The presence of benzofuran and thiazole rings offers sites for oxidation reactions.
Reduction: : The nitro group can be reduced to an amine under appropriate conditions.
Substitution: : Electrophilic substitution can occur on the aromatic rings, particularly on the nitrothiophene moiety.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Catalytic hydrogenation using palladium on carbon, or chemical reduction using agents like tin(II) chloride.
Substitution: : Reagents such as halogenating agents, sulfonating agents, or nitrating agents under various acidic or basic conditions.
Major Products
The major products of these reactions depend on the conditions applied, such as:
Amino derivatives from nitro group reduction.
Halogenated derivatives from substitution reactions.
Oxidized products involving modification of the aromatic or heterocyclic rings.
Wissenschaftliche Forschungsanwendungen
In Chemistry
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is used as a building block in the synthesis of more complex organic molecules. It is particularly valued for its electron-rich aromatic systems, which are useful in the design of new materials and catalysts.
In Biology and Medicine
This compound is investigated for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of benzofuran and thiazole rings makes it a candidate for enzyme inhibition studies and receptor binding assays.
In Industry
The compound’s robust chemical structure and reactivity profile make it useful in the production of specialty chemicals, dyes, and as an intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Unique Features
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is distinguished by its combined benzofuran, thiazole, and nitrothiophene moieties, which contribute to its unique reactivity and potential bioactivity.
Similar Compounds
N-(1-benzofuran-2-yl)-4-(1,3-thiazol-2-yl)benzenesulfonamide: : Shares the benzofuran and thiazole rings but has a benzenesulfonamide instead of nitrothiophene.
5-nitro-N-phenylthiophene-2-carboxamide: : Contains the nitrothiophene moiety but lacks the benzofuran and thiazole rings.
2-(1-Benzofuran-2-yl)-4,5-dihydro-1,3-thiazole: : Contains both benzofuran and thiazole but lacks the nitrothiophene moiety.
Eigenschaften
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O4S2/c20-15(13-5-6-14(25-13)19(21)22)18-16-17-10(8-24-16)12-7-9-3-1-2-4-11(9)23-12/h1-8H,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNBAKIFBDGREN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-5-methyl-N-{6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}benzene-1-sulfonamide](/img/structure/B3304995.png)

![5-bromo-N-{6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}furan-2-carboxamide](/img/structure/B3305003.png)

![3,4,5-triethoxy-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B3305019.png)
![2-(1-benzyl-1H-indol-3-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B3305023.png)
![N-(3,4-dimethylphenyl)-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide](/img/structure/B3305031.png)

![2,4-dimethoxy-N-{10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}benzene-1-sulfonamide](/img/structure/B3305063.png)

![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpiperidin-4-yl)methanone](/img/structure/B3305088.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B3305102.png)

![bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene](/img/structure/B3305114.png)
